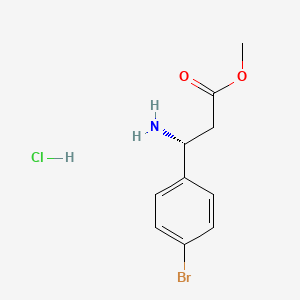
methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride, also known as MFPH, is a synthetic compound with various applications in scientific research. It has been studied for its use in drug synthesis, its mechanism of action, and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride has several applications in scientific research. It has been used as a substrate for the enzyme leucine aminopeptidase, and as a model compound to study the effects of fluorine substitution on enzyme-substrate interactions. It has also been used to study the effects of fluorine substitution on the pharmacokinetics of drugs.
Mecanismo De Acción
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride is a competitive inhibitor of leucine aminopeptidase. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the activity of leucine aminopeptidase, an enzyme involved in the degradation of proteins. It has also been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride has several advantages for use in lab experiments. It is a synthetic compound, so it is easy to obtain in large quantities. It is also relatively inexpensive and has a high purity. The main limitation of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride is that it is a competitive inhibitor, so it can only be used to study the effects of competitive inhibition.
Direcciones Futuras
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride has potential applications in drug synthesis and drug design. It can be used to study the effects of fluorine substitution on drug pharmacokinetics and drug metabolism. It could also be used to study the effects of competitive inhibition on enzyme activity. Additionally, further research could be done to study the effects of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride on other biochemical and physiological processes.
Métodos De Síntesis
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride can be synthesized through a two-step process. First, 4-fluoro-3-methylbenzoic acid is reacted with 3-amino-3-methylbutanol to form a mono-ester. The mono-ester is then reacted with hydrochloric acid to form methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride. This two-step process results in a high yield of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride, with a purity of over 95%.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "methylamine hydrochloride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-fluoro-3-phenylpropanoic acid by reacting 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol.", "Step 2: Reduction of 4-fluoro-3-phenylpropanoic acid to 3R-4-fluoro-3-phenylpropanol using sodium borohydride in the presence of ethanol.", "Step 3: Conversion of 3R-4-fluoro-3-phenylpropanol to 3R-4-fluoro-3-phenylpropanal using hydrochloric acid and sodium hydroxide.", "Step 4: Reaction of 3R-4-fluoro-3-phenylpropanal with methylamine hydrochloride in the presence of diethyl ether to form methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate.", "Step 5: Formation of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride by reacting methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate with hydrochloric acid in water." ] } | |
Número CAS |
1217792-89-6 |
Nombre del producto |
methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride |
Fórmula molecular |
C10H13ClFNO2 |
Peso molecular |
233.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



